TC Ntr1 17
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Overview
Description
TC NTR1 17: is a selective non-peptide partial agonist for the neurotensin receptor 1 (NTS 1). It is known for its high selectivity and efficacy in binding to NTS 1, making it a valuable tool in neurotensin receptor research. The compound has a molecular weight of 522.98 and a chemical formula of C27H27ClN4O5 .
Mechanism of Action
- TC NTR1 17 affects several pathways:
- Cellular Effects : These include changes in neuronal excitability, neurotransmitter release, and cellular responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
TC Ntr1 17 plays a significant role in biochemical reactions as a partial agonist of the neurotensin receptor 1 . It interacts with various enzymes and proteins, particularly those involved in calcium mobilization . The nature of these interactions is primarily agonistic, leading to an increase in the activity of the NTS 1 receptor .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the NTS 1 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the NTS 1 receptor, acting as a partial agonist . This binding interaction leads to the activation of the receptor and subsequent changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound with a high degree of purity .
Metabolic Pathways
This compound is involved in several metabolic pathways through its interaction with the NTS 1 receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TC NTR1 17 involves multiple steps, starting with the preparation of the core structure, which includes a quinoline and pyrazole moiety. The key steps typically involve:
Formation of the Quinoline Core: This is achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of a base.
Pyrazole Formation: The pyrazole ring is formed by reacting a hydrazine derivative with a diketone.
Coupling Reactions: The quinoline and pyrazole cores are then coupled using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures to maintain the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
TC NTR1 17 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
TC NTR1 17 is widely used in scientific research due to its selective binding to neurotensin receptor 1. Its applications include:
Neuroscience Research: Studying the role of neurotensin in the central nervous system, including its effects on neurotransmission and neuroprotection.
Pharmacology: Investigating the therapeutic potential of neurotensin receptor agonists in treating conditions like schizophrenia, pain, and cancer.
Drug Development: Serving as a lead compound for the development of new drugs targeting neurotensin receptors.
Comparison with Similar Compounds
Similar Compounds
SR 48692: A non-peptide antagonist of neurotensin receptor 1.
JMV 449: A peptide agonist of neurotensin receptor 1.
NT69L: A non-peptide agonist with high affinity for neurotensin receptor 1.
Uniqueness
TC NTR1 17 is unique due to its high selectivity for neurotensin receptor 1 over other receptors like neurotensin receptor 2 and GPR35. This selectivity makes it a valuable tool for studying the specific functions of neurotensin receptor 1 without off-target effects. Additionally, its partial agonist activity allows for controlled activation of the receptor, providing insights into the receptor’s role in various physiological and pathological processes .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSYVORYNBGLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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